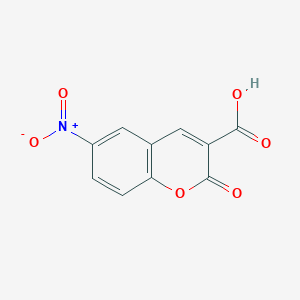

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO6/c12-9(13)7-4-5-3-6(11(15)16)1-2-8(5)17-10(7)14/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOCWMKJXRWWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145067 | |

| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-15-6 | |

| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a nitro-substituted coumarin derivative with significant potential in medicinal chemistry. This compound, with the molecular formula C₁₀H₅NO₆ and a molecular weight of 235.15 g/mol , is of interest for its diverse biological activities, including applications as an enzyme inhibitor and in the development of anti-inflammatory and anticancer agents.[1] The electron-withdrawing effects of the nitro group at the 6-position are crucial to its reactivity and intermolecular interactions, making it a valuable scaffold in drug discovery, particularly in targeting EGFR/VEGFR pathways in cancer research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic methods for this compound.

| Parameter | Method 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid | Method 2: Knoevenagel Condensation |

| Starting Materials | 2-oxo-2H-chromene-3-carboxylic acid, Conc. Nitric Acid, Conc. Sulfuric Acid | 2-Hydroxy-5-nitrobenzaldehyde, Meldrum's Acid |

| Catalyst | - | Piperidine, Acetic Acid |

| Solvent | Sulfuric Acid | Ethanol or Acetonitrile |

| Reaction Temperature | -10 °C | Reflux (78-82 °C) |

| Reaction Duration | Not specified | 4–12 hours |

| Yield | 94.8%[1] | Not specified |

| Melting Point | 234–235 °C[1] | Not specified |

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Method 1: Synthesis via Nitration of 2-oxo-2H-chromene-3-carboxylic acid

This approach involves the direct nitration of the pre-formed coumarin-3-carboxylic acid core. It is a high-yielding method that directly introduces the nitro group at the desired position.

Materials:

-

2-oxo-2H-chromene-3-carboxylic acid

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a flask equipped with a stirrer, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.

-

Cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at -10 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture at -10 °C for a specified duration (monitoring by TLC is recommended).

-

Upon completion of the reaction, carefully pour the reaction mixture over crushed ice.

-

The solid precipitate of this compound is then collected by filtration.

-

Wash the product with cold water and dry.

-

Purity can be assessed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR to confirm the structural integrity.[1]

Method 2: Synthesis via Knoevenagel Condensation

This method builds the coumarin ring system from acyclic precursors through a Knoevenagel condensation reaction. This is a common and versatile method for synthesizing coumarin derivatives.[2][3][4][5][6]

Materials:

-

2-Hydroxy-5-nitrobenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Piperidine

-

Acetic Acid

-

Ethanol or Acetonitrile

-

Reflux apparatus

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of 2-hydroxy-5-nitrobenzaldehyde in ethanol or acetonitrile, add an equimolar amount of Meldrum's acid.[1]

-

Add catalytic amounts of piperidine (0.05–0.15 mmol) and acetic acid (0.05–0.15 mmol) to the reaction mixture.[1]

-

Heat the mixture to reflux (78–80 °C for ethanol; 82 °C for acetonitrile) under an inert atmosphere.[1]

-

Maintain the reflux for 4–12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Further purification can be achieved by recrystallization if necessary.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for the Knoevenagel condensation synthesis.

References

- 1. This compound | 10242-15-6 | Benchchem [benchchem.com]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. biomedres.us [biomedres.us]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Properties of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a derivative of the versatile coumarin scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. It details its synthesis, spectral characteristics, and known biological activities, with a focus on its potential as an anticancer agent through the inhibition of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a nitro-substituted coumarin derivative. The presence of the nitro group at the 6-position significantly influences its electronic properties and reactivity.[1]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅NO₆ | [1] |

| Molecular Weight | 235.15 g/mol | [1] |

| Appearance | White crystal | [2] |

| Melting Point | 233-234 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| FT-IR (KBr, cm⁻¹) | 3243, 1720, 1616, 1526, 1350, 1233, 1204 | [2] |

| ¹H NMR (DMSO-d₆, δ, ppm) | Data not available | |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Data not available | |

| Mass Spectrometry (m/z) | Data not available |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported, achieving high yields.

Nitration of 2-oxo-2H-chromene-3-carboxylic acid

This method involves the direct nitration of the parent coumarin-3-carboxylic acid.

-

Reactants : 2-oxo-2H-chromene-3-carboxylic acid, concentrated nitric acid (65%), concentrated sulfuric acid.

-

Procedure : 2-oxo-2H-chromene-3-carboxylic acid is added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of -10°C.

-

Yield : 94.8%.[1]

-

Purification : The purity of the final product is typically confirmed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR.[1]

Condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's Acid

This approach utilizes a Knoevenagel condensation reaction.

-

Reactants : 2-Hydroxy-5-nitrobenzaldehyde, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

-

Catalysts : Piperidine (0.05–0.15 mmol) and acetic acid (0.05–0.15 mmol).

-

Solvent : Ethanol or acetonitrile.

-

Procedure : The reactants and catalysts are refluxed in the chosen solvent for 4–12 hours under an inert atmosphere (argon or nitrogen). The reaction temperature is typically 78–80°C for ethanol and 82°C for acetonitrile.

-

Purification : For intermediates, flash column chromatography on silica gel is often recommended.

Below is a DOT script for the generalized workflow of the condensation synthesis method.

Biological Activity and Mechanism of Action

This compound has garnered attention for its potential therapeutic applications, particularly in oncology.

Anticancer Activity

This compound is being investigated for its anticancer properties, with a proposed mechanism involving the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are key players in cancer cell proliferation, survival, and angiogenesis.

Table 3: Anticancer Activity of Related Coumarin Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Azaheterocyclic coumarin derivatives | A549 (Lung) | 1.05 - 3.98 | [2] |

| Coumarin derivatives | MCF-7 (Breast) | 1.24 - 1.65 | [3] |

| Coumarin-triazole-glycosyl hybrids | A549 (Lung) | 0.12 - 0.93 | [4] |

Mechanism of Action: EGFR/VEGFR-2 Inhibition

The binding of growth factors like EGF and VEGF to their respective receptors, EGFR and VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][5] this compound is thought to exert its anticancer effects by inhibiting the kinase activity of both EGFR and VEGFR-2, thereby blocking these downstream signals.

The following DOT script visualizes the simplified EGFR/VEGFR-2 signaling pathway and the proposed point of inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment : Cells are treated with various concentrations of the test compound (dissolved in DMSO) and incubated for 48-72 hours. Control wells include vehicle (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

The general workflow for an MTT assay is depicted in the following DOT script.

Kinase Inhibition Assay (General Protocol)

To determine the inhibitory effect of the compound on EGFR and VEGFR-2 kinase activity, a luminescence-based assay can be employed.

-

Reaction Setup : The assay is typically performed in a 96-well or 384-well plate. The reaction mixture includes the recombinant kinase (EGFR or VEGFR-2), a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound at various concentrations.

-

Kinase Reaction : The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).

-

Signal Detection : A reagent such as ADP-Glo™ is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence signal is read using a microplate reader.

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. Its synthetic accessibility and potential to dually target the EGFR and VEGFR-2 signaling pathways make it a compound of considerable interest. Further detailed investigations into its full physicochemical properties, a comprehensive biological evaluation including the determination of specific IC₅₀ values against a panel of cancer cell lines, and in-depth mechanistic studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource to aid in these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS 10242-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-15-6). This nitro-substituted coumarin derivative has garnered significant interest within the medicinal chemistry landscape due to its potential as an enzyme inhibitor and its promising applications in the development of novel anti-inflammatory and anticancer therapeutics. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, with a particular focus on its role as an inhibitor of EGFR/VEGFR signaling pathways. Experimental methodologies are described in detail to facilitate further research and development.

Chemical and Physical Properties

This compound is a nitro-substituted derivative of chromene. The presence of the nitro group at the 6-position significantly influences its electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10242-15-6 | [1] |

| Molecular Formula | C₁₀H₅NO₆ | [1] |

| Molecular Weight | 235.15 g/mol | [1] |

| IUPAC Name | 6-nitro-2-oxochromene-3-carboxylic acid | |

| Melting Point | 234–235 °C | [1] |

| Appearance | White crystal | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H) | |

| IR (KBr) | 3243 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O, lactone), 1616 cm⁻¹ (C=C), 1526 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch) | [2] |

Synthesis Protocols

Two primary synthetic routes have been reported for the preparation of this compound. The following sections provide detailed experimental protocols for each method.

Method 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid

This method involves the direct nitration of the parent coumarin compound and is reported to achieve a high yield.[1]

Experimental Protocol:

-

Dissolution: Dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid at a temperature of -10°C.

-

Nitration: Slowly add concentrated nitric acid (65%) to the solution while maintaining the temperature at -10°C.

-

Reaction: Stir the reaction mixture at this temperature for a specified duration to ensure complete nitration.

-

Quenching: Pour the reaction mixture over crushed ice to precipitate the product.

-

Filtration and Washing: Filter the resulting solid and wash thoroughly with cold water to remove any residual acid.

-

Drying: Dry the purified product under vacuum.

-

Purity Validation: Confirm the purity of the synthesized compound by melting point analysis (234–235°C) and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR.[1]

Diagram 1: Synthesis of this compound via Nitration

Caption: Workflow for the synthesis of this compound.

Method 2: Condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's Acid

This alternative synthesis route proceeds via a Knoevenagel condensation mechanism.

Experimental Protocol:

-

Reactant Mixture: In a suitable solvent such as ethanol or acetonitrile, combine 2-hydroxy-5-nitrobenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

-

Catalysis: Add catalytic amounts of piperidine and acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (78–80°C for ethanol) and maintain for 4-12 hours under an inert atmosphere.

-

Cooling and Precipitation: Cool the reaction to room temperature to allow the product to precipitate.

-

Filtration: Collect the precipitate by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Biological Activity and Potential Applications

This compound has been identified as a promising candidate in drug discovery, particularly in the field of oncology. Its mechanism of action is believed to involve the inhibition of key signaling pathways implicated in tumor growth and angiogenesis.

Anticancer Activity: Targeting EGFR/VEGFR Pathways

The compound has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[1] These pathways are critical for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The inhibition of these pathways can lead to a reduction in tumor growth and metastasis.

Diagram 2: EGFR/VEGFR Signaling Pathway Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, standard in vitro assays can be employed.

3.2.1. EGFR/VEGFR Kinase Assay (General Protocol)

This assay measures the ability of the compound to inhibit the kinase activity of EGFR and VEGFR.

-

Reagents: Recombinant human EGFR/VEGFR kinase, appropriate peptide substrate, ATP, and assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a microplate, combine the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

3.2.2. Cell Viability (MTT) Assay (General Protocol)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HT-29 or leukemia K562 cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically accessible coumarin derivative with significant potential in medicinal chemistry. Its demonstrated ability to target key oncogenic signaling pathways, such as EGFR and VEGFR, makes it a compelling candidate for further investigation as an anticancer agent. The detailed synthetic and biological evaluation protocols provided in this guide are intended to support and accelerate future research in this area. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and in vivo efficacy.

References

An In-depth Technical Guide to 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a nitro-substituted coumarin derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a crystalline solid with the molecular formula C₁₀H₅NO₆ and a molecular weight of 235.15 g/mol .[1][2] The presence of the electron-withdrawing nitro group at the 6-position significantly influences the molecule's electronic properties and reactivity.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10242-15-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₅NO₆ | [1][2] |

| Molecular Weight | 235.15 g/mol | [1][2] |

| Melting Point | 233-234 °C | [5] |

| Appearance | White crystal | [5] |

| InChI Key | VZOCWMKJXRWWFI-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are summarized in Table 2.

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H) | [1] |

| IR (KBr) | 3243, 1720, 1616, 1526, 1350, 1233, 1204 cm⁻¹ | [5] |

| IR (KBr) | 1686 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch) | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported: the nitration of a precursor and a condensation reaction.

Method 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid

This method involves the direct nitration of 2-oxo-2H-chromene-3-carboxylic acid.

Experimental Protocol:

-

Dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid at -10°C.

-

Add a mixture of concentrated nitric acid (65%) and sulfuric acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified duration.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound. A high yield of 94.8% has been reported for this method.[1]

Method 2: Knoevenagel Condensation

This approach utilizes the Knoevenagel condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's acid.[1]

Experimental Protocol:

-

To a solution of 2-Hydroxy-5-nitrobenzaldehyde and Meldrum's acid in a suitable solvent (e.g., ethanol or acetonitrile), add catalytic amounts of piperidine and acetic acid.[1]

-

Reflux the reaction mixture for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the product by recrystallization.

Caption: Synthetic routes to this compound.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Anticancer and Anti-inflammatory Potential

This compound has been investigated for its potential as an anticancer and anti-inflammatory agent.[1] The nitro group is believed to play a crucial role in its mechanism of action, possibly through reduction to reactive intermediates that can interact with cellular targets.[1] It has been suggested to target EGFR/VEGFR pathways in anticancer research.[1]

Enzyme Inhibition

The molecule's ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its potential as an enzyme inhibitor.[1] These interactions are critical for the binding affinity to target proteins.

Caption: A logical workflow for the development of drugs based on the core structure.

Role in Organic Synthesis

Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds, which are foundational for the development of novel materials with unique properties.[1] The functional groups present—the carboxylic acid, the nitro group, and the coumarin core—offer multiple sites for chemical modification, including reduction, substitution, and esterification.[1]

Conclusion

This compound is a versatile compound with a well-defined structure and accessible synthetic routes. Its promising biological activities, particularly in the realm of anticancer and anti-inflammatory research, coupled with its utility as a synthetic intermediate, underscore its importance for further investigation by researchers in medicinal chemistry, drug discovery, and materials science. The detailed experimental protocols and structured data presented in this guide aim to facilitate and inspire future research and development efforts centered on this valuable molecule.

References

A Comprehensive Technical Guide to 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a derivative of the coumarin scaffold, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a potential anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

IUPAC Name: this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is crucial for its identification, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₅NO₆ |

| Molecular Weight | 235.15 g/mol |

| CAS Number | 10242-15-6 |

| Appearance | White to pale yellow solid |

| Melting Point | 234-236 °C |

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.89 (s, 1H, H-4), 8.41 (dd, J = 9.2, 2.8 Hz, 1H, H-7), 8.24 (d, J = 2.8 Hz, 1H, H-5), 7.68 (d, J = 9.2 Hz, 1H, H-8), 3.5 (br s, 1H, COOH) |

| IR (KBr, cm⁻¹) | 3400-2500 (O-H stretch of carboxylic acid), 1745 (C=O stretch of lactone), 1695 (C=O stretch of carboxylic acid), 1610, 1570, 1480 (aromatic C=C stretch), 1520, 1340 (N-O stretch of nitro group) |

Synthesis of this compound

The primary synthetic route for this compound involves the nitration of the parent compound, 2-oxo-2H-chromene-3-carboxylic acid. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Nitration of 2-oxo-2H-chromene-3-carboxylic acid

Materials:

-

2-oxo-2H-chromene-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid. The mixture should be stirred continuously in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be carefully monitored and maintained below 10°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the completion of the reaction.

-

Pour the reaction mixture onto crushed ice with constant stirring. This will cause the product to precipitate out of the solution.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis workflow for this compound.

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated promising biological activities, particularly as an anticancer agent. Preliminary studies suggest that its mechanism of action may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1]

Anticancer Activity

While specific IC₅₀ values for this compound are not extensively reported in the public domain, the broader class of coumarin derivatives has shown significant cytotoxic effects against various cancer cell lines. The nitro group at the 6-position is believed to enhance the anticancer potential of the coumarin scaffold. In vitro studies on similar nitro-coumarin derivatives have demonstrated their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Inhibition of EGFR and VEGFR Signaling Pathways

The EGFR and VEGFR signaling pathways are critical for tumor growth, angiogenesis, and metastasis.[2][3][4][5] EGFR activation leads to cell proliferation, while VEGFR activation is essential for the formation of new blood vessels that supply nutrients to the tumor. The dual inhibition of these pathways is a well-established strategy in cancer therapy.[3][5] It is hypothesized that this compound may act as a dual inhibitor of EGFR and VEGFR, thereby exerting its anticancer effects.

Hypothesized inhibition of EGFR and VEGFR signaling pathways.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is well-established, and its potential to inhibit critical cancer-related signaling pathways warrants further investigation. This technical guide provides a foundational understanding of this compound, which can aid researchers in designing future studies to fully elucidate its therapeutic potential and mechanism of action. Further research, including comprehensive in vitro and in vivo studies, is necessary to validate its efficacy and safety profile for potential clinical applications.

References

- 1. This compound | 10242-15-6 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a nitro-substituted derivative of the coumarin scaffold, has emerged as a molecule of significant interest in medicinal chemistry.[1] Its structural features, particularly the presence of the nitro group and the carboxylic acid moiety on the chromene ring, suggest a potential for diverse biological activities. While extensive research has been conducted on various derivatives of coumarin-3-carboxylic acid, the precise mechanism of action of the 6-nitro variant remains an area of active investigation. This technical guide synthesizes the current understanding, plausible mechanisms, and relevant experimental approaches to elucidate the biological function of this compound.

Postulated Mechanisms of Action

The primary mechanism of action for this compound is theorized to revolve around two key aspects of its structure: the reactivity of the nitro group and its potential to act as an enzyme inhibitor.

Reductive Activation of the Nitro Group: A prevailing hypothesis is that the nitro group can be enzymatically reduced within the cellular environment to form reactive nitroso, hydroxylamino, and amino intermediates. These reactive species can then covalently modify and inactivate critical cellular macromolecules, such as proteins and nucleic acids, leading to the disruption of cellular processes.[1]

Enzyme Inhibition: The coumarin scaffold is a well-known pharmacophore present in numerous bioactive compounds. It is postulated that this compound may act as an inhibitor of various enzymes. The electron-withdrawing nature of the nitro group at the 6-position can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to the active sites of target enzymes.[1]

Potential Cellular Targets and Signaling Pathways

While direct experimental evidence for the specific cellular targets of this compound is limited, its structural similarity to other researched coumarins suggests potential involvement in key signaling pathways implicated in cancer and other diseases.

EGFR/VEGFR Signaling Pathways: There is speculation that this compound could play a role in anticancer research by targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[1] These pathways are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways is a well-established strategy in cancer therapy. The proposed interaction is likely through competitive binding at the ATP-binding site of the kinase domain of these receptors.

Biological Activities of Structurally Related Compounds

The biological activities of various derivatives of coumarin-3-carboxylic acid provide valuable insights into the potential therapeutic applications of the 6-nitro analog.

| Compound Class | Biological Activity | Reference |

| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl esters | Human leukocyte elastase inhibitors | |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | P2Y6 receptor antagonists | |

| Coumarin-3-carboxylic acid derivatives | Lactate transport inhibitors | |

| Halogenated 3-nitro-2H-chromenes | Antibacterial agents |

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and cell-based assays are required.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potential of the compound against specific enzymes, such as EGFR and VEGFR kinases.

General Protocol (Kinase-Glo® Luminescent Assay):

-

Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and the specific kinase (e.g., recombinant human EGFR or VEGFR). The substrate for the kinase reaction will also be required.

-

Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the effect of the compound on cellular processes such as proliferation, viability, and apoptosis in relevant cell lines.

General Protocol (MTT Assay for Cell Viability):

-

Cell Culture: Plate cells (e.g., A549 lung cancer cells, which express EGFR) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound is not yet fully elucidated, its chemical structure and the biological activities of related compounds suggest a promising future in drug discovery. The prevailing hypotheses point towards a mechanism involving reductive activation of the nitro group and/or inhibition of key cellular enzymes, potentially within the EGFR and VEGFR signaling cascades.

Future research should focus on a systematic evaluation of this compound against a panel of kinases and other relevant enzymes to identify its primary molecular targets. Detailed cellular studies are also necessary to understand its effects on signaling pathways and to confirm its potential as an anticancer or anti-inflammatory agent. The experimental protocols outlined in this guide provide a framework for these crucial next steps in unraveling the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as anticancer agents through the inhibition of key signaling pathways. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data for a range of synthesized derivatives. Furthermore, it visualizes the relevant biological pathways to offer a complete picture for researchers in the field.

Introduction

Coumarins, or 2H-chromen-2-ones, are a large class of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin. They are known to exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 6-position of the coumarin scaffold, combined with a carboxylic acid or its derivative at the 3-position, has been shown to be a promising strategy for the development of potent enzyme inhibitors. Specifically, this compound derivatives have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.

This guide will focus on the two primary synthetic pathways to the this compound core and subsequent derivatization of the carboxylic acid moiety into esters and amides.

Synthesis of the Core Structure: this compound

There are two main approaches to synthesizing the this compound core:

-

Route A: Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound.

-

Route B: Nitration of a pre-existing 2-oxo-2H-chromene-3-carboxylic acid.

The following diagram illustrates these two synthetic workflows.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

Introduction

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a nitro-substituted coumarin derivative with significant potential in medicinal chemistry and materials science.[1] Coumarins, a class of benzopyrone compounds, are known for their diverse biological activities, and the introduction of a nitro group at the 6-position can modulate these properties, making it a valuable scaffold for drug development, particularly as an enzyme inhibitor and in the research of anti-inflammatory and anticancer agents.[1] This document provides detailed protocols for two primary synthetic routes to obtain this compound: the Knoevenagel condensation of a substituted salicylaldehyde with Meldrum's acid and the direct nitration of a coumarin precursor.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthesis methods for this compound.

| Parameter | Method 1: Knoevenagel Condensation | Method 2: Nitration of Coumarin Precursor |

| Starting Materials | 2-Hydroxy-5-nitrobenzaldehyde, Meldrum's Acid | 2-Oxo-2H-chromene-3-carboxylic acid, Conc. Nitric Acid, Conc. Sulfuric Acid |

| Catalyst | Piperidine, Acetic Acid | Sulfuric Acid (acts as catalyst and solvent) |

| Solvent | Ethanol or Acetonitrile | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux (78-82°C) | -10°C to 5°C |

| Reaction Time | 4–12 hours | ~3 hours to overnight |

| Reported Yield | Good to excellent | Up to 94.8%[1] |

| Melting Point | 234–235°C | 234–235°C[1] |

| Molecular Formula | C₁₀H₅NO₆ | C₁₀H₅NO₆ |

| Molecular Weight | 235.15 g/mol | 235.15 g/mol |

Experimental Protocols

Method 1: Synthesis via Knoevenagel Condensation

This protocol details the synthesis of this compound through the Knoevenagel condensation of 2-hydroxy-5-nitrobenzaldehyde and Meldrum's acid.[1] This reaction is typically catalyzed by a weak base like piperidine.

Materials:

-

2-Hydroxy-5-nitrobenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Piperidine

-

Acetic Acid

-

Ethanol (or Acetonitrile)

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1 mmol) and Meldrum's acid (1.1 mmol).

-

Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask. To this suspension, add piperidine (0.1 mmol) followed by acetic acid (0.1 mmol) while stirring.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain a gentle reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H-NMR and ¹³C-NMR to confirm its structure and purity.[1]

Method 2: Synthesis via Nitration

This protocol describes the synthesis by nitrating the parent compound, 2-oxo-2H-chromene-3-carboxylic acid, using a mixture of concentrated nitric and sulfuric acids.[1][2]

Materials:

-

2-Oxo-2H-chromene-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 65%)[1]

-

Ice bath

-

Beaker

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

Preparation of Nitrating Mixture: In a beaker placed in an ice bath, carefully and slowly add concentrated nitric acid (0.4 mL) to concentrated sulfuric acid (1.2 mL) with constant stirring. Maintain the temperature between 0–5°C.[2]

-

Dissolving the Starting Material: In a separate flask, dissolve 2-oxo-2H-chromene-3-carboxylic acid (1 g) in concentrated sulfuric acid (15 mL). Cool this solution in an ice bath to between -10°C and 0°C.[1][2]

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the coumarin precursor using a dropping funnel. Ensure the temperature of the reaction mixture is maintained at or below 5°C throughout the addition.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours, then allow it to stir overnight, with the temperature gradually rising.[2]

-

Product Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. A solid precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Drying and Characterization: Dry the product, which can be further purified by recrystallization from ethanol.[2] Confirm the product's identity and purity by melting point analysis (expected: 234–235°C) and NMR spectroscopy.[1]

Visualizations

Caption: Comparative workflow of the two main synthesis routes for the target compound.

Caption: Step-by-step experimental workflow for the Knoevenagel condensation method.

References

Application Notes and Protocols: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among them, 6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a key intermediate in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents. The introduction of a nitro group at the C6 position can significantly influence the molecule's electronic properties and biological activity. The Knoevenagel condensation is a versatile and efficient method for the synthesis of the coumarin scaffold, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group. This document provides detailed protocols for the synthesis of this compound using this classical organic reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 10242-15-6 | [1] |

| Molecular Formula | C₁₀H₅NO₆ | [1] |

| Molecular Weight | 235.15 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 233-234 °C | [2] |

| Yield | 94% | [2] |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H) | [1] |

| IR (KBr, cm⁻¹) | 3243, 1720, 1616, 1526, 1350, 1233, 1204 | [2] |

Experimental Protocols

This section details the methodology for the synthesis of this compound via the Knoevenagel condensation of 5-nitrosalicylaldehyde and Meldrum's acid.

Materials and Reagents

-

5-Nitrosalicylaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Piperidine

-

Glacial Acetic Acid

-

Ethanol (Reagent Grade)

-

Hydrochloric Acid (HCl), dilute solution

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitrosalicylaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification:

-

Suspend the crude product in deionized water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This step ensures the complete protonation of the carboxylic acid.

-

Stir the suspension for 30 minutes, then filter the solid product.

-

Wash the purified solid with deionized water until the washings are neutral.

-

Dry the final product in a vacuum oven at 60-70°C to a constant weight.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using melting point determination, ¹H NMR, and FT-IR spectroscopy.

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: Nitration of 2-oxo-2H-chromene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid, is a versatile scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto the coumarin ring can significantly modulate its electronic properties and biological activity. This document provides a detailed protocol for the nitration of 2-oxo-2H-chromene-3-carboxylic acid, focusing on the synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. This derivative serves as a key intermediate for the synthesis of various bioactive compounds, including potential anticancer agents targeting EGFR/VEGFR pathways.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | Melting Point (°C) |

| This compound | C₁₀H₅NO₆ | 235.15 | 94.8 | 234–235 |

Experimental Protocol

This protocol details the nitration of 2-oxo-2H-chromene-3-carboxylic acid to yield this compound.[1]

Materials:

-

2-oxo-2H-chromene-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 65%)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.

-

Cooling: Place the flask in an ice bath and cool the mixture to -10°C with continuous stirring.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid (65%) dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture at -10°C throughout the addition.

-

Reaction: After the complete addition of nitric acid, continue stirring the mixture at -10°C for a specified period to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

-

Precipitation and Filtration: A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any residual acid.

-

Drying: Dry the purified product, for instance, in a desiccator over a suitable drying agent.

-

Purity Confirmation: The purity of the synthesized compound can be confirmed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR to verify its structural integrity.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.

Caption: Experimental workflow for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.

References

Application Notes and Protocols for the Purification of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a compound class known for its diverse biological activities. The purity of this compound is crucial for its application in medicinal chemistry, particularly in areas like enzyme inhibition and the development of anti-inflammatory and anticancer agents. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established chemical principles and available data.

While specific recrystallization data for this compound is not extensively detailed in the public domain, this protocol is derived from the general solubility characteristics of related coumarin-3-carboxylic acids and standard laboratory practices. For instance, related compounds like coumarin-3-carboxylic acid itself are soluble in dimethyl sulfoxide (DMSO).[1] The synthesis of the target compound often involves solvents such as ethanol or acetonitrile.[2] These solvents, along with others commonly used for polar organic molecules, are considered in the following protocol.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table summarizes potential solvents and their relevant properties for the recrystallization of this compound.

| Solvent System | Rationale for Selection | Expected Solubility Profile | Potential for Impurity Removal |

| Ethanol | Commonly used in the synthesis of the target compound, suggesting good solubility at reflux.[2] | High solubility at boiling point, lower solubility at 0-4 °C. | Effective for removing less polar impurities. |

| Acetonitrile | Another solvent used in the synthesis of the target compound.[2] | Similar to ethanol, good solubility at reflux. | Useful for removing impurities with different polarity profiles than ethanol. |

| Ethanol/Water | The addition of water as an anti-solvent can significantly decrease the solubility of the polar compound at lower temperatures, promoting crystallization. | High solubility in hot ethanol, precipitation upon addition of cold water. | Excellent for removing highly polar and some non-polar impurities. |

| Acetic Acid | Carboxylic acids often show good solubility in acetic acid. | Good solubility at elevated temperatures. | Can be effective but may be difficult to remove completely from the final product. |

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by recrystallization.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent (e.g., Ethanol, 95%)

-

Distilled water (if using a co-solvent system)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Drying oven or vacuum desiccator

Protocol: Single Solvent Recrystallization (Example: Ethanol)

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove residual solvent. The reported melting point of this compound is 234–235°C.[2]

Protocol: Two-Solvent Recrystallization (Example: Ethanol/Water)

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is highly soluble.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

-

Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the recrystallization process.

Caption: Workflow for Single-Solvent Recrystallization.

Caption: Workflow for Two-Solvent Recrystallization.

References

Application Notes and Protocols for the Purification of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative containing both a nitro group and a carboxylic acid moiety. These functional groups impart significant polarity and acidic character to the molecule, which can present challenges during purification. Flash column chromatography is a rapid and efficient technique for the purification of organic compounds.[1] This document provides a detailed protocol and application notes for the purification of this compound using flash column chromatography, based on established principles for the separation of polar and acidic molecules.

Due to the acidic nature of the target compound, interactions with the slightly acidic silica gel stationary phase can lead to peak tailing.[2] To mitigate this, the inclusion of a small percentage of an acidic modifier, such as acetic acid, in the mobile phase is recommended. This suppresses the ionization of the carboxylic acid, leading to a more symmetrical peak shape and improved separation.[3]

Experimental Protocols

1. Materials and Equipment

-

Stationary Phase: Silica gel, 60 Å pore size, 40-63 µm particle size.

-

Mobile Phase Solvents:

-

Hexane (non-polar)

-

Ethyl acetate (polar)

-

Methanol (highly polar)

-

Dichloromethane

-

Acetic acid (modifier)

-

-

Sample: Crude this compound.

-

Equipment:

-

Flash chromatography system (e.g., CombiFlash®, Biotage®) or a manually assembled glass column.

-

Appropriate size flash column packed with silica gel.

-

Sample loading cartridge (for dry loading).

-

Fraction collector or test tubes.

-

Thin Layer Chromatography (TLC) plates (silica gel coated), TLC tank, and UV lamp.

-

Rotary evaporator.

-

2. Mobile Phase Selection and Preparation

The selection of an appropriate mobile phase is critical for successful separation. Given the polar nature of this compound, a solvent system with a significant polar component will be required. A common starting point for polar compounds is a mixture of ethyl acetate and hexane or methanol and dichloromethane.[4]

-

Recommended Starting Solvent System: A gradient of ethyl acetate in hexane.

-

Acidic Modifier: Add 0.1-1% acetic acid to the mobile phase to reduce peak tailing.

3. Thin Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Dissolve a small amount of the crude sample in a suitable solvent (e.g., ethyl acetate or methanol).

-

Spot the dissolved sample onto a silica gel TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 70:30 hexane:ethyl acetate) with 0.5% acetic acid.

-

Visualize the spots under a UV lamp.

-

Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[3]

4. Column Preparation

-

Select a column size appropriate for the amount of crude material to be purified.[5]

-

If packing manually, dry pack the column with silica gel.[3]

-

Equilibrate the packed column by flushing with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid) for several column volumes.

5. Sample Loading

Dry loading is recommended for compounds that are not readily soluble in the initial mobile phase.[6]

-

Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol or acetone).

-

Add a small amount of silica gel to the solution.

-

Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[6]

-

Load the dried sample onto the top of the equilibrated column or into a solid load cartridge.

-

Carefully add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[3]

6. Elution and Fraction Collection

-

Begin the elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 50% ethyl acetate over 20-30 column volumes.

-

Collect fractions throughout the run. The size of the fractions should be appropriate for the column dimensions.[5]

-

Monitor the elution of the compound using a UV detector or by spotting fractions on a TLC plate and visualizing under a UV lamp.

7. Post-Purification

-

Combine the fractions containing the pure product.

-

Remove the mobile phase using a rotary evaporator.

-

The purified this compound can be further dried under high vacuum.

Data Presentation

The following table summarizes the recommended parameters for the flash column chromatography purification of this compound. These are starting parameters and may require optimization.

| Parameter | Recommended Value/Condition |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Mobile Phase A | Hexane with 0.5% Acetic Acid |

| Mobile Phase B | Ethyl Acetate with 0.5% Acetic Acid |

| Elution Profile | Gradient Elution |

| Gradient | 5% B to 50% B over 25 column volumes |

| Sample Loading | Dry loading with silica gel |

| Detection | UV (wavelengths to monitor will depend on the compound's UV-Vis spectrum) |

| Target TLC Rf | ~0.3 in the elution solvent mixture |

Mandatory Visualization

References

Application Note: ¹H NMR Characterization of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a substituted coumarin derivative of significant interest in medicinal chemistry and materials science.[1] Coumarins are a class of compounds known for their diverse biological activities, and the introduction of a nitro group can modulate these properties, making this compound a valuable intermediate for the synthesis of novel bioactive molecules.[1] Accurate structural elucidation is paramount for quality control and for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous characterization of such organic compounds.[2][3] This application note provides a detailed protocol for the ¹H NMR characterization of this compound, including sample preparation, data acquisition, and spectral interpretation.

Chemical Structure

The structure of this compound with proton assignments for NMR is shown below. The key protons for analysis are the acidic proton of the carboxylic acid (COOH) and the four aromatic protons on the chromene ring system (H-4, H-5, H-7, and H-8).

Figure 1. Structure of this compound with proton numbering.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.

Materials and Instrumentation

-

Compound: this compound (Molecular Weight: 235.15 g/mol )[1]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tubes, micropipette, analytical balance, vortex mixer.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is a suitable solvent for this compound and will allow for the observation of the exchangeable carboxylic acid proton.[2]

-

Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure the compound is completely dissolved. A brief sonication may be applied if dissolution is slow.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

NMR Data Acquisition

-

Insert the prepared NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set up a standard ¹H NMR experiment with the following typical parameters:

-

Pulse Sequence: zg30 (or equivalent)

-

Temperature: 298 K (25 °C)

-

Spectral Width: -2 to 16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 2 seconds

-

-

Acquire the Free Induction Decay (FID) data.

Data Processing

-

Apply a Fourier Transform (FT) to the acquired FID.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

Data Analysis and Results

The ¹H NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro group and the coumarin core significantly influences the chemical shifts of the aromatic protons, typically shifting them downfield.

¹H NMR Spectral Data Summary

The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~13.5 | Broad Singlet (br s) | - | 1H |

| H-4 | ~8.9 | Singlet (s) | - | 1H |

| H-5 | ~8.5 | Doublet (d) | J = 2.5 Hz | 1H |

| H-7 | ~8.4 | Doublet of Doublets (dd) | J = 9.0, 2.5 Hz | 1H |

| H-8 | ~7.8 | Doublet (d) | J = 9.0 Hz | 1H |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.

Interpretation:

-

COOH (δ ~13.5): The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group and confirms its presence.

-

H-4 (δ ~8.9): This proton is on the α,β-unsaturated lactone ring and adjacent to the carboxylic acid group. It appears as a sharp singlet as it has no adjacent proton neighbors.

-

Aromatic Protons (δ 7.8-8.5):

-

H-5 (δ ~8.5): This proton is ortho to the nitro group and shows a doublet due to coupling with H-7. The coupling constant is small (~2.5 Hz), which is typical for meta-coupling.

-

H-7 (δ ~8.4): This proton is coupled to both H-8 (ortho-coupling, J ≈ 9.0 Hz) and H-5 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H-8 (δ ~7.8): This proton appears as a doublet due to its ortho-coupling with H-7 (J ≈ 9.0 Hz).

-

Visualization of Experimental Workflow

The logical flow from sample handling to final structural confirmation can be visualized as follows.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The protocol described herein provides a reliable method for sample preparation and data acquisition. The resulting spectrum exhibits a unique and predictable pattern of chemical shifts and coupling constants, allowing for the unambiguous assignment of all protons and confirming the molecular structure. This characterization is a critical step in the quality assessment for its use in further research and development.

References

Application Note: 13C NMR Analysis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract